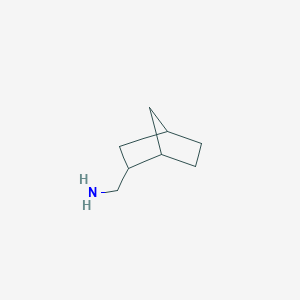

2-Norbornanemethylamine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanemethylamine typically involves the following steps:

Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as acrylonitrile, to form norbornene.

Hydrogenation: The resulting norbornene is then hydrogenated to produce norbornane.

Amination: Finally, the norbornane undergoes amination to introduce the amine group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and amination processes. The use of catalysts such as palladium or rhodium can enhance the efficiency and yield of the reactions. Additionally, the process may involve high-pressure hydrogenation and the use of solvents to facilitate the reactions.

化学反应分析

Ring-Opening Metathesis Polymerization (ROMP)

The protected monomer undergoes ROMP using Hoveyda-Grubbs 2nd-generation catalyst , producing poly(norbornene-(N-methyl)-phthalimide) with controlled molecular weight ( ):

Polymerization Parameters

| [M]/[I] Ratio | (g/mol) | PDI |

|---|---|---|

| 100 | 12,500 | 1.10 |

| 200 | 24,800 | 1.12 |

ROMP achieves narrow polydispersity (PDI ~1.10–1.12), confirming "living" polymerization behavior . H-NMR of the polymer shows shifts at 5.1–5.6 ppm (norbornene backbone) and 2.4–3.2 ppm (bridgehead protons) .

Deprotection to Poly(norbornene-methylamine)

The phthalimide group is removed via hydrazinolysis to regenerate free amino groups ( ):

Reaction Conditions

-

Solvent: Ethanol

-

Temperature: 100°C

-

Time: 8 h

H-NMR of the final product shows a peak at 11.0–11.1 ppm (–NH) and disappearance of aromatic signals . The polymer’s thermal stability decreases post-deprotection (decomposition onset: 250°C vs. 365°C for the protected form) .

Biomimetic Chitosan Analogue

Poly(norbornene-methylamine) mimics chitosan’s structure, with free –NH groups enabling applications in drug delivery and biomaterials .

Stability Considerations

The unprotected amine is prone to oxidation, limiting direct use in reactions requiring harsh conditions .

Thermal Characterization

Thermogravimetric Analysis (TGA)

| Polymer | Decomposition Onset (°C) | Major Weight Loss (°C) |

|---|---|---|

| Protected (phthalimide) | 365 | 365–484 |

| Deprotected (methylamine) | 250 | 250–400 |

The protected polymer’s higher stability is attributed to aromatic phthalimide groups .

Reaction Mechanism Insights

While not directly studied for 2-norbornanemethylamine, related norbornene systems show:

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2-Norbornanemethylamine serves as a crucial building block in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various chemical reactions. For instance, it can be utilized in the synthesis of other amines, polymers, and biologically active compounds. The compound's reactivity is attributed to its rigid framework, which facilitates specific interactions during chemical transformations.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Converts the amine group to imines or nitriles | Imines, nitriles |

| Reduction | Reduces to form secondary or tertiary amines | Secondary amines, tertiary amines |

| Substitution | Participates in nucleophilic substitution | N-substituted derivatives |

Biological Applications

Biological Activity Studies

The structural similarity of this compound to biologically active molecules makes it a valuable tool in biological research. Its derivatives are being studied for potential antimicrobial and anticancer properties. Research has indicated that the compound can modulate enzyme activity and receptor interactions, which is essential for understanding its biological mechanisms.

Case Study: Anticancer Properties

A study investigated the effects of this compound derivatives on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer types, highlighting their potential as therapeutic agents.

Industrial Applications

Production of Advanced Materials

In industrial settings, this compound is utilized in the production of high-performance polymers and coatings. Its rigid structure contributes to the stability and durability of materials used in various applications, from automotive to aerospace industries.

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Functional Groups | Unique Features |

|---|---|---|---|

| Norbornene | Bicyclic | None | Lacks amine functionality |

| Norbornanone | Bicyclic | Ketone | Contains a carbonyl group |

| Norbornanediamine | Bicyclic | Two amine groups | Increased reactivity due to two amine functionalities |

作用机制

The mechanism of action of 2-Norbornanemethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition, receptor activation, or modulation of signaling pathways.

相似化合物的比较

Norbornene: A related compound with a similar bicyclic structure but lacking the amine group.

Norbornanone: Another related compound with a ketone functional group instead of an amine.

Norbornanediamine: A compound with two amine groups, offering different reactivity and applications.

Uniqueness: 2-Norbornanemethylamine is unique due to its combination of a rigid bicyclic structure and an amine functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

生物活性

2-Norbornanemethylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound, with a focus on its anticancer activity and other therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of norbornene derivatives with amines. Various methodologies have been explored to optimize yields and selectivity in producing this compound. For instance, palladium-catalyzed reactions have been employed to facilitate the formation of carbon-nitrogen bonds, which are crucial for synthesizing amines from norbornene substrates .

Anticancer Activity

Recent studies have demonstrated significant anticancer activity associated with this compound and its derivatives. The National Cancer Institute (NCI) has evaluated these compounds against a panel of 60 human cancer cell lines, revealing selective cytotoxic effects. For example, certain derivatives exhibited growth inhibition percentages greater than 10-20% in leukemia and lung cancer cell lines .

Table 1: Summary of Antitumor Activity

| Compound | NSC Number | Tested Cell Lines | Growth Inhibition (%) | Cancer Type |

|---|---|---|---|---|

| 3a | 758735 | 55 | 41.21 - 81.43 | Renal cancer |

| 3b | 758736 | 52 | 38.06 - 87.83 | Non-Small Cell Lung |

| 6a | 758737 | 56 | 43.93 - 77.49 | Leukemia |

| 6b | 758738 | 56 | 68.41 - 71.84 | Leukemia |

| 6c | 758739 | 55 | 51.64 - 77.49 | Leukemia |

The data indicate that compounds derived from norbornane structures can selectively inhibit the growth of certain cancer cell lines, suggesting their potential as lead compounds in drug development.

The mechanism by which these compounds exert their anticancer effects is still under investigation. Preliminary findings suggest that they may interfere with cellular processes such as apoptosis and cell cycle regulation. The ability to modify norbornene structures allows for a diverse range of biological activities, including neuroprotective effects and anti-inflammatory properties .

Case Study: Anticancer Screening

In a controlled study, various derivatives of this compound were screened for their anticancer properties using the NCI's DTP Human Tumor Cell Line Screen. The results showed that specific structural modifications significantly enhanced the anticancer efficacy against targeted cell lines such as A549 (lung carcinoma) and RPMI-8226 (myeloma) cells .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of norbornane derivatives in models of neurodegenerative diseases. The compounds demonstrated potential in ameliorating symptoms associated with conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

属性

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMZHVLJBQTGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931997 | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14370-50-4 | |

| Record name | Bicyclo[2.2.1]heptane-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Norbornanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornanemethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。